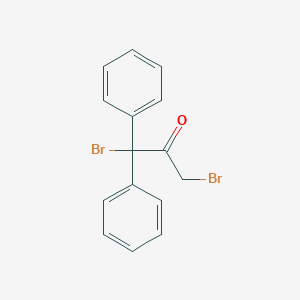
1,3-Dibromo-1,1-diphenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-1,1-diphenylpropan-2-one is an organic compound with the molecular formula C15H12Br2O. It is a brominated derivative of 1,3-diphenyl-2-propanone and is known for its applications in organic synthesis and research. The compound is characterized by the presence of two bromine atoms and two phenyl groups attached to a central propanone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-1,1-diphenylpropan-2-one can be synthesized through the bromination of 1,3-diphenyl-2-propanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via electrophilic addition of bromine to the double bond of 1,3-diphenyl-2-propanone, resulting in the formation of the dibromo compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Reduction: Zinc in methanol is commonly used for the reduction of this compound.
Substitution: Sodium iodide in acetone is used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: 1,3-Diphenyl-2-propanone
Substitution: Depending on the nucleophile, various substituted derivatives of 1,3-diphenyl-2-propanone can be formed.
Scientific Research Applications
1,3-Dibromo-1,1-diphenylpropan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dibromo-1,1-diphenylpropan-2-one involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive and can participate in electrophilic and nucleophilic reactions. The compound’s effects are primarily due to its ability to form reactive intermediates that can interact with molecular targets and pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
1,3-Diphenyl-2-propanone: A non-brominated analog used in similar synthetic applications.
2,3-Dibromo-1,3-diphenylpropan-1-one: Another brominated derivative with similar reactivity.
1,2-Diphenyl-1,2-propanedione: A related compound with different substitution patterns.
Uniqueness: 1,3-Dibromo-1,1-diphenylpropan-2-one is unique due to the presence of two bromine atoms, which confer distinct reactivity and enable specific synthetic transformations that are not possible with non-brominated analogs. Its ability to participate in both electrophilic and nucleophilic reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
55065-01-5 |
|---|---|
Molecular Formula |
C15H12Br2O |
Molecular Weight |
368.06 g/mol |
IUPAC Name |
1,3-dibromo-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12Br2O/c16-11-14(18)15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
CIBSUCGZBGKFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



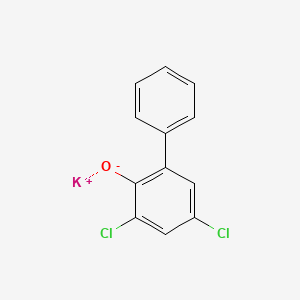
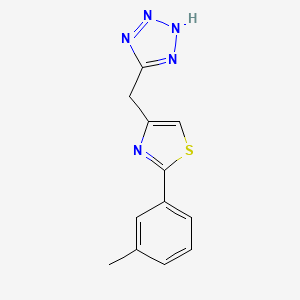
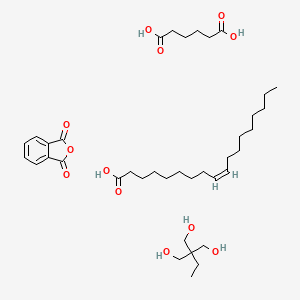

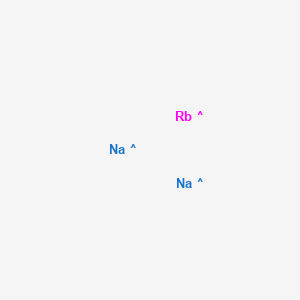

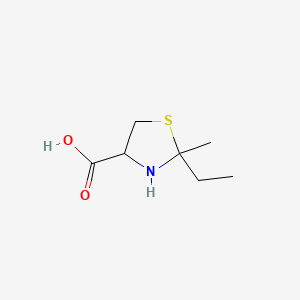
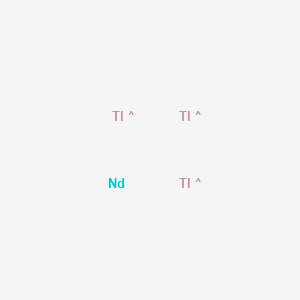
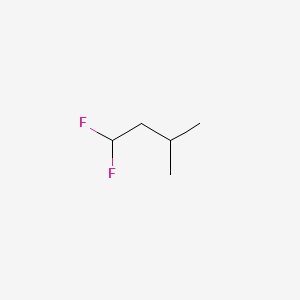
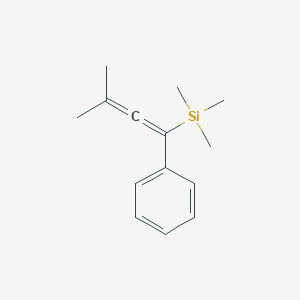
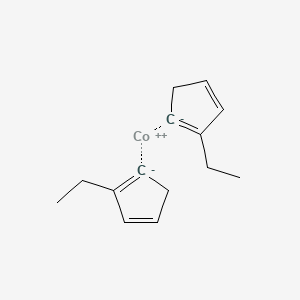
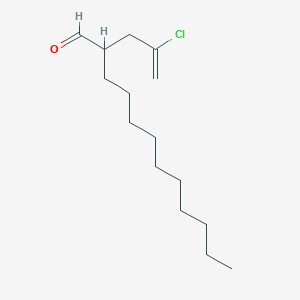
![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
